molecular formula C10H5Br2NO2S2 B11975025 5-(3,5-Dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

5-(3,5-Dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11975025
M. Wt: 395.1 g/mol
InChI Key: SZLSVNNBEXCILG-FARCUNLSSA-N
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Description

5-(3,5-Dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

5-(3,5-Dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzaldehyde: Shares the dibromo and hydroxy functional groups but lacks the thiazolidinone ring.

    Thiosemicarbazide: Contains the thiosemicarbazide moiety but lacks the aromatic and dibromo substituents.

    2-Thioxo-thiazolidin-4-one: Contains the thiazolidinone ring but lacks the dibromo and hydroxy substituents.

Uniqueness

5-(3,5-Dibromo-2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the combination of its functional groups, which confer specific reactivity and bioactivity. The presence of both bromine atoms and the thiazolidinone ring makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C10H5Br2NO2S2

Molecular Weight

395.1 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5Br2NO2S2/c11-5-1-4(8(14)6(12)3-5)2-7-9(15)13-10(16)17-7/h1-3,14H,(H,13,15,16)/b7-2+

InChI Key

SZLSVNNBEXCILG-FARCUNLSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)S2)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)O)Br)Br

Origin of Product

United States

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